molecular formula C14H14FN5S B6438263 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2549056-09-7

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B6438263
CAS No.: 2549056-09-7
M. Wt: 303.36 g/mol
InChI Key: RTPBOJIOKUQLRG-UHFFFAOYSA-N
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Description

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a fluorine atom at position 3 and a piperazine-methyl group at position 3. The piperazine ring is further functionalized with a 1,2,5-thiadiazole moiety. This structure combines aromatic, nitrile, and sulfur-containing heterocyclic elements, which are common in bioactive molecules targeting receptors or enzymes. The fluorine atom enhances electronegativity and metabolic stability, while the thiadiazole group may contribute to hydrogen bonding or π-stacking interactions in biological systems .

Properties

IUPAC Name

3-fluoro-4-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5S/c15-13-7-11(8-16)1-2-12(13)10-19-3-5-20(6-4-19)14-9-17-21-18-14/h1-2,7,9H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPBOJIOKUQLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to first synthesize the 1,2,5-thiadiazole ring, which is then coupled with a piperazine derivative

    Synthesis of 1,2,5-thiadiazole: This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents such as sulfuric acid or phosphorus oxychloride.

    Coupling with Piperazine: The thiadiazole ring is then reacted with a piperazine derivative under conditions such as reflux in an appropriate solvent like ethanol or acetonitrile.

    Introduction of Benzonitrile and Fluorine Groups: The final step involves the reaction of the intermediate compound with 4-fluorobenzonitrile under conditions such as heating in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Research indicates that this compound may have therapeutic applications in treating various diseases, including cancer and neurological disorders. Its design allows it to interact with specific biological targets, potentially leading to the modulation of disease-related pathways.

Mechanism of Action : The compound's mechanism involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, resulting in altered signaling pathways that can affect cellular processes. Detailed studies are necessary to elucidate these interactions fully.

Biological Studies

Cellular Interaction : The compound is used in studies to understand its effects on cellular pathways. Investigations focus on how it influences cell proliferation, apoptosis, and other critical biological functions.

Pharmacological Research : Research into the pharmacokinetics and toxicity profiles of this compound is ongoing. Understanding how it is metabolized in the body and its potential side effects is crucial for its development as a therapeutic agent.

Industrial Applications

3-Fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile may also serve as an intermediate in the synthesis of more complex molecules relevant to pharmaceuticals. Its unique structural features make it valuable for developing new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity to these targets, while the fluorine and benzonitrile groups can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (DMSO) Biological Target
3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile Benzonitrile Fluorine, thiadiazole-piperazine ~375.4 High (inferred) Not reported
YH18968 Nicotinonitrile-triazolone (S)-5-(3-fluoro-4-(triazolone)phenyl), oxadiazole-piperazine, tetrahydrofuran ~610.6 High G-protein coupled receptors
MBX2982 Not disclosed Piperazine-oxadiazole (synthesized via similar methods) ~400–450 (estimated) High Under investigation

Key Differences and Implications

Heterocyclic Substituents: The thiadiazole group in the target compound introduces sulfur, which may enhance lipophilicity and membrane permeability compared to YH18968’s triazolone and oxadiazole groups. Sulfur-containing heterocycles are also associated with improved metabolic stability .

Core Scaffold: The benzonitrile core of the target compound is simpler than YH18968’s nicotinonitrile-triazolone scaffold. This simplicity may reduce synthetic complexity but limit multitarget engagement.

Biological Activity :

  • YH18968 demonstrates activity as a G-protein coupling substrate, suggesting its piperazine-oxadiazole structure is critical for receptor interaction. The absence of similar data for the target compound implies its pharmacological profile may differ, possibly due to the thiadiazole group’s distinct electronic properties .

Solubility :

  • Both compounds exhibit high solubility in DMSO, a common solvent for in vitro assays. However, the target compound’s lower molecular weight (~375 vs. ~610 for YH18968) may improve aqueous solubility and bioavailability.

Biological Activity

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure features a fluorobenzonitrile moiety linked to a piperazine derivative containing a thiadiazole ring, which is known for various biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C15H16FN5S
Molecular Weight 305.38 g/mol
CAS Number 2097929-07-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in key signaling pathways. Detailed investigations into its pharmacodynamics are ongoing to elucidate the exact mechanisms at play.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing thiadiazole rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains .
  • Anticancer Properties : The compound has been evaluated for its potential anticancer effects. In vitro studies using cancer cell lines have indicated that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism behind this activity may involve the modulation of apoptotic pathways and cell cycle regulation .
  • Neuroprotective Effects : Research into related thiadiazole compounds suggests neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. The neuroprotective effects may be attributed to their ability to reduce oxidative stress and inflammation in neuronal cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds closely related to this compound:

Case Study 1: Anticancer Activity

In a study involving B16F10 melanoma cells, analogs of the compound were tested for their ability to inhibit cellular tyrosinase activity—a key enzyme in melanin production. Results indicated that certain analogs significantly reduced tyrosinase activity without exhibiting cytotoxic effects at concentrations up to 20 µM .

Case Study 2: Antimicrobial Testing

A series of tests were performed on bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to the target structure demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific analog tested .

Q & A

What are the common synthetic routes for 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile, and what key reaction conditions are required?

Answer:
The synthesis typically involves:

  • Nucleophilic substitution to introduce the piperazine-thiadiazole moiety. For example, refluxing intermediates in anhydrous acetonitrile (80°C, 4 hours) ensures efficient coupling (e.g., ).
  • Cross-coupling reactions such as Suzuki-Miyaura coupling for aryl group introduction. Boronic acids (e.g., (4-hydroxyphenyl)boronic acid) are used under nitrogen with K₂CO₃ as a base ( ).
  • Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the target compound ().
    Key conditions include strict anhydrous environments, controlled stoichiometry, and monitoring via TLC.

Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns functional groups (e.g., benzonitrile C≡N at ~110 ppm) and connectivity. Overlapping signals, such as piperazine methylene protons, may require high-field instruments (400 MHz+) ().
  • ¹⁹F NMR : Confirms fluorine environment (e.g., δ -120 to -125 ppm for aromatic fluorine) ().
  • X-ray crystallography : Resolves absolute stereochemistry and bond lengths (e.g., mean C–C bond deviation <0.004 Å) ().
  • UPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 366) ().

How can conflicting NMR data (e.g., overlapping peaks) be resolved during structural elucidation?

Answer:

  • 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C interactions to resolve overlapping signals (e.g., notes multiplet overlaps with solvent peaks).
  • Deuterated solvents : Reduce signal splitting (e.g., DMSO-d₆ or CDCl₃) ().
  • Dynamic NMR : Variable-temperature experiments distinguish slow-exchange conformers (e.g., piperazine ring dynamics).
  • Computational validation : Compare experimental shifts with DFT-predicted values.

What computational methods aid in predicting synthetic pathways for novel derivatives?

Answer:

  • Retrosynthesis tools : Databases like REAXYS and PISTACHIO suggest feasible routes (e.g., highlights precursor scoring for one-step synthesis).
  • Density Functional Theory (DFT) : Models transition states to optimize reaction conditions (e.g., fluorine’s electronic effects on nucleophilic substitution).
  • Molecular docking : Predicts binding affinity of derivatives to biological targets (e.g., δ-opioid receptor interactions) ( ).

How can reaction yields be optimized when synthesizing piperazine-thiadiazole hybrids?

Answer:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency ( ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity ( ).
  • Stoichiometry adjustments : Excess boronic acid (1.2 equiv) in Suzuki couplings minimizes side products ( ).
  • Temperature control : Reflux (50–80°C) balances reactivity and decomposition ( ).

What are the key considerations in designing bioactivity assays for this compound?

Answer:

  • Binding assays : Radioligand displacement (e.g., δ-opioid receptor binding using [³H]DAMGO) quantifies affinity ( ).
  • Functional assays : cAMP inhibition or calcium flux assays measure agonist/antagonist activity ( ).
  • Solubility optimization : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.
  • Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) predict in vivo clearance.

How can crystallographic data resolve discrepancies in proposed molecular conformations?

Answer:

  • Single-crystal X-ray diffraction : Determines bond angles (e.g., C–F bond geometry) and torsional strain in the piperazine-thiadiazole core ().
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds with trifluoroacetate counterions) ().
  • Rietveld refinement : Adjusts thermal parameters to improve data-to-parameter ratios (>12:1) ().

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